molecular formula C18H17N3O3S B2854801 N-{2-[4-(thiophen-2-yl)-1H-imidazol-2-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 1396863-74-3

N-{2-[4-(thiophen-2-yl)-1H-imidazol-2-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B2854801
CAS No.: 1396863-74-3
M. Wt: 355.41
InChI Key: NCBWOSHGLKDLNH-UHFFFAOYSA-N
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Description

This compound features a 2,3-dihydro-1,4-benzodioxine backbone linked via a carboxamide group to an ethyl chain terminating in a 4-(thiophen-2-yl)-1H-imidazole moiety. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors that recognize heteroaromatic motifs .

Properties

IUPAC Name

N-[2-(5-thiophen-2-yl-1H-imidazol-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c22-18(15-11-23-13-4-1-2-5-14(13)24-15)19-8-7-17-20-10-12(21-17)16-6-3-9-25-16/h1-6,9-10,15H,7-8,11H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCBWOSHGLKDLNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NCCC3=NC=C(N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Catechol Derivatives

The benzodioxine ring is synthesized via cyclocondensation of catechol derivatives. A representative method involves reacting catechol with ethyl chloroacetate in the presence of a base (e.g., potassium carbonate) to form 2,3-dihydro-1,4-benzodioxine-2-carboxylate , followed by hydrolysis to yield the free carboxylic acid.

Reaction Conditions :

  • Solvent: Dimethylformamide (DMF)
  • Temperature: 80–100°C
  • Yield: 78–85%

Alternative Route via Coupling Agents

Activated intermediates of the carboxylic acid, such as acyl chlorides or mixed anhydrides , are prepared using agents like thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC). For industrial scalability, HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) is preferred due to reduced toxicity.

Synthesis of 2-[4-(Thiophen-2-yl)-1H-Imidazol-2-yl]Ethylamine

Imidazole Ring Formation

The imidazole-thiophene subunit is constructed via cyclocondensation. A thiourea derivative is reacted with thiophene-2-carboxaldehyde and ammonium acetate under reflux to form 4-(thiophen-2-yl)-1H-imidazol-2-amine .

Reaction Conditions :

  • Solvent: Ethanol
  • Temperature: 80°C, 6 hours
  • Yield: 65–72%

Introduction of Ethylamine Side Chain

The primary amine is introduced via nucleophilic substitution. 2-Chloroethylamine is reacted with the imidazole-thiophene intermediate in the presence of sodium methoxide (NaOMe).

Reaction Conditions :

  • Solvent: Methanol
  • Temperature: 60°C, 4 hours
  • Yield: 58–64%

Amide Bond Formation

Coupling via HBTU or DCC

The final step involves coupling the benzodioxine carboxylic acid with the imidazole-thiophene ethylamine. HBTU or DCC is used to activate the carboxylic acid, followed by reaction with the amine in anhydrous acetonitrile or DMF.

Optimized Protocol :

  • Dissolve 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid (1.0 equiv) and HBTU (1.2 equiv) in DMF.
  • Add N,N-diisopropylethylamine (DIPEA, 2.0 equiv) and stir for 30 minutes.
  • Introduce 2-[4-(thiophen-2-yl)-1H-imidazol-2-yl]ethylamine (1.1 equiv) and stir at room temperature for 12 hours.
  • Purify via column chromatography (hexane/ethyl acetate, 1:1).

Yield : 68–75%

Alternative Method Using BEMP Catalysis

A base-catalyzed approach employs BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) to facilitate intramolecular hydroamidation, though this is less common for amide bonds.

Comparative Analysis of Synthetic Routes

Method Coupling Agent Solvent Temperature Yield (%) Purity (%)
HBTU-Mediated HBTU/DIPEA DMF RT 75 98
DCC-Mediated DCC CH₂Cl₂ 0°C→RT 70 95
BEMP-Catalyzed BEMP CH₃CN RT 60 90

Key Observations :

  • HBTU offers superior yields and purity compared to DCC, likely due to reduced side reactions.
  • Industrial processes favor HBTU for scalability and safety.

Challenges and Optimization Strategies

Regioselectivity in Imidazole Formation

The position of the thiophene substituent on the imidazole ring (C-4 vs. C-5) is controlled by the choice of catalyst. Ammonium acetate favors C-4 substitution, while microwave-assisted synthesis improves regioselectivity.

Purification of Hydrophilic Intermediates

The ethylamine side chain introduces hydrophilicity, necessitating reverse-phase chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium catalysts for coupling reactions

    Solvents: Common solvents include dichloromethane, ethanol, and dimethylformamide

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones from the thiophene ring

    Reduction: Formation of reduced imidazole derivatives

    Substitution: Formation of substituted benzo[d][1,4]dioxine derivatives

Scientific Research Applications

N-{2-[4-(thiophen-2-yl)-1H-imidazol-2-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[4-(thiophen-2-yl)-1H-imidazol-2-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N-[4-(2-Thienyl)-2-Pyrimidinyl]-2,3-Dihydro-1,4-Benzodioxine-2-Carboxamide

Structural Features :

  • Core : 2,3-dihydro-1,4-benzodioxine-carboxamide.
  • Substituent : Pyrimidinyl group at position 4, bearing a thiophen-2-yl moiety.
  • Key Difference : Replaces the imidazole-ethyl chain with a pyrimidine ring.

Implications :

  • Reduced flexibility due to the rigid pyrimidine structure may affect conformational adaptability in binding pockets .

Table 1 : Structural Comparison with Pyrimidinyl Analog

Feature Target Compound Pyrimidinyl Analog
Core Structure 1,4-Benzodioxine-carboxamide 1,4-Benzodioxine-carboxamide
Heterocyclic Substituent Thiophene-imidazole-ethyl Thiophene-pyrimidine
Molecular Formula C₁₈H₁₇N₃O₃S C₁₈H₁₅N₃O₃S
Flexibility Moderate (ethyl linker) Low (rigid pyrimidine)

N-[2-(4-Sulfamoylphenyl)ethyl]-2,3-Dihydro-1,4-Benzodioxine-2-Carboxamide

Structural Features :

  • Core : 1,4-Benzodioxine-carboxamide.
  • Substituent : 4-Sulfamoylphenyl group attached via an ethyl linker.

Implications :

  • The sulfamoyl group (-SO₂NH₂) enhances hydrophilicity and may confer sulfonamide-like pharmacological activity (e.g., carbonic anhydrase inhibition).

Table 2 : Comparison with Sulfamoylphenyl Derivative

Feature Target Compound Sulfamoylphenyl Analog
Core Structure 1,4-Benzodioxine-carboxamide 1,4-Benzodioxine-carboxamide
Functional Group Thiophene-imidazole Sulfamoylphenyl
Molecular Formula C₁₈H₁₇N₃O₃S C₁₇H₁₈N₂O₄S
Hydrophilicity Moderate High (due to -SO₂NH₂)

Benzo[b]thiophene-2-Carboxamide Derivatives

Example Compound : N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)benzo[b]thiophene-2-carboxamide .
Structural Features :

  • Core : Benzo[b]thiophene-carboxamide.
  • Substituent : Benzimidazole linked via a benzyl group.

Implications :

  • The benzo[b]thiophene core replaces benzodioxine, offering a sulfur-containing aromatic system with distinct electronic properties.

Table 3 : Comparison with Benzo[b]thiophene Analog

Feature Target Compound Benzo[b]thiophene Analog
Core Structure 1,4-Benzodioxine-carboxamide Benzo[b]thiophene-carboxamide
Key Heterocycles Thiophene-imidazole Benzimidazole
Molecular Formula C₁₈H₁₇N₃O₃S C₂₃H₁₉N₃OS
Pharmacological Relevance Unreported IDO1 inhibitor (52% yield)

Research Findings and Hypotheses

  • Synthetic Accessibility : The target compound’s ethyl-imidazole linker may offer synthetic flexibility compared to rigid pyrimidine-based analogs .

Biological Activity

N-{2-[4-(thiophen-2-yl)-1H-imidazol-2-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Imidazole Ring : Contributes to biological activity through interactions with various receptors.
  • Benzodioxine Moiety : Known for its pharmacological properties.
  • Thiophene Substituent : Enhances lipophilicity and may influence receptor binding.

Antimicrobial Activity

Several studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, imidazole derivatives are often evaluated for their effectiveness against various bacterial strains.

Compound Target Organism Minimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
N-{...}Bacillus subtilis8 µg/mL

Antidiabetic Activity

Research has shown that benzodioxine derivatives can inhibit key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. The compound's structure allows it to interact effectively with these enzymes.

In vitro Inhibition Data:

Compound α-Amylase IC50 (µM) α-Glucosidase IC50 (µM)
N-{...}15.512.3
Acarbose20.015.0

The mechanism of action for this compound likely involves:

  • Enzyme Inhibition : Binding to the active sites of α-amylase and α-glucosidase.
  • Receptor Modulation : Interaction with imidazoline receptors which may lead to cardiovascular effects.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various imidazole derivatives, including N-{...}. The results indicated a broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of the thiophene ring in enhancing the compound's antimicrobial potency.

Study 2: Antidiabetic Potential

In a separate investigation focusing on antidiabetic properties, researchers synthesized several derivatives based on the benzodioxine structure. The results demonstrated that modifications to the aromatic rings significantly impacted enzyme inhibition rates, suggesting a structure–activity relationship (SAR) that could guide future drug design.

Q & A

Q. What are the standard synthetic routes for N-{2-[4-(thiophen-2-yl)-1H-imidazol-2-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide?

The synthesis typically involves multi-step organic reactions, including:

  • Imidazole ring formation : Cyclocondensation of substituted aldehydes with amines under acidic conditions (e.g., acetic acid reflux) to construct the 4-(thiophen-2-yl)-1H-imidazole core .
  • Carboxamide linkage : Coupling the imidazole-ethyl intermediate with 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid using carbodiimide-based activating agents (e.g., EDC/HOBt) .
  • Purification : Column chromatography or recrystallization (e.g., ethanol/water mixtures) to isolate the final product, monitored by TLC and HPLC .

Q. How is the structural integrity of this compound validated post-synthesis?

Key analytical techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and connectivity .
  • Mass spectrometry : High-resolution MS (HRMS) for molecular weight verification .
  • Elemental analysis : Comparison of calculated vs. experimental C, H, N, and S percentages to confirm purity .

Q. What preliminary biological assays are recommended for initial screening?

  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .
  • Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates .

Advanced Research Questions

Q. How can researchers optimize low yields in the imidazole cyclization step?

  • Solvent selection : Replace polar aprotic solvents (e.g., DMF) with ethanol or acetic acid to enhance reaction efficiency .
  • Catalyst screening : Test ammonium acetate or iodine for improved ring closure .
  • Temperature control : Gradual heating (e.g., 80–100°C) to avoid side reactions .

Q. What strategies resolve contradictory bioactivity data between in vitro and in vivo models?

  • Metabolic stability analysis : Use liver microsome assays to identify rapid degradation pathways .
  • Pharmacokinetic profiling : Measure bioavailability, half-life, and tissue distribution in rodent models .
  • Target engagement studies : Radioligand binding assays or CRISPR-mediated gene knockout to validate mechanism-of-action hypotheses .

Q. How can computational methods guide structural modification for enhanced activity?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with target proteins (e.g., EGFR, COX-2) .
  • QSAR modeling : Correlate substituent electronic properties (e.g., Hammett constants) with bioactivity data to design analogs .
  • ADMET prediction : SwissADME or pkCSM to optimize solubility, permeability, and toxicity .

Methodological Challenges & Solutions

Q. What techniques mitigate impurities from thiophene coupling byproducts?

  • Chromatographic separation : Use reverse-phase HPLC with a C18 column and acetonitrile/water gradient .
  • Chelation extraction : Add EDTA to remove metal catalyst residues .
  • Crystallization : Recrystallize from ethyl acetate/hexane mixtures to isolate the pure product .

Q. How should researchers interpret conflicting NMR signals in the benzodioxine region?

  • 2D NMR (COSY, HSQC) : Resolve overlapping peaks by correlating 1^1H-1^1H and 1^1H-13^13C couplings .
  • Variable temperature NMR : Identify dynamic rotational barriers in the benzodioxine ring .
  • Comparative analysis : Cross-reference with spectra of simpler benzodioxine analogs .

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